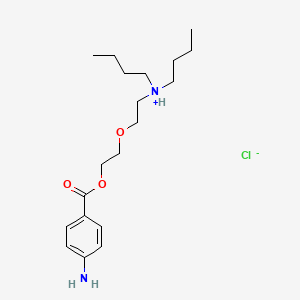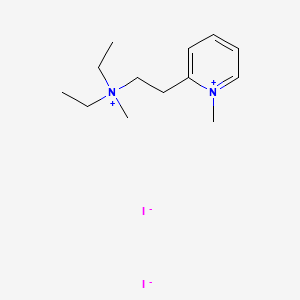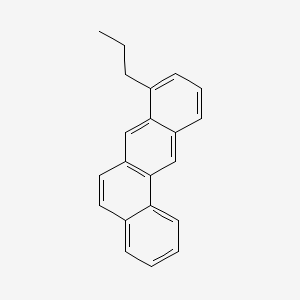
BENZ(a)ANTHRACENE, 8-PROPYL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZ(a)ANTHRACENE, 8-PROPYL: is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene ringsIt is produced during the incomplete combustion of organic matter and is often found in environmental pollutants such as tobacco smoke .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of BENZ(a)ANTHRACENE, 8-PROPYL typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: : Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: : BENZ(a)ANTHRACENE, 8-PROPYL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
Chemistry: : BENZ(a)ANTHRACENE, 8-PROPYL is used as a model compound in studies of PAHs and their chemical behavior. It helps in understanding the reactivity and stability of PAHs under various conditions .
Biology and Medicine: : Research on this compound includes its potential carcinogenic effects and interactions with biological molecules. It is used in studies to understand the mechanisms of PAH-induced carcinogenesis and to develop strategies for cancer prevention .
Industry: : In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure makes it suitable for applications in electronic devices .
作用機序
The mechanism of action of BENZ(a)ANTHRACENE, 8-PROPYL involves its interaction with cellular components, leading to various biological effects. It can form reactive metabolites that bind to DNA, causing mutations and potentially leading to cancer. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes and triggers carcinogenic pathways .
類似化合物との比較
Similar Compounds
Benz[a]anthracene: The parent compound with similar structural features but without the propyl group.
Tetracene (Benz[b]anthracene): Another PAH with a similar structure but different ring fusion pattern.
Uniqueness: : BENZ(a)ANTHRACENE, 8-PROPYL is unique due to the presence of the propyl group, which alters its chemical properties and reactivity compared to its parent compound.
特性
CAS番号 |
54889-82-6 |
|---|---|
分子式 |
C21H18 |
分子量 |
270.4 g/mol |
IUPAC名 |
8-propylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-2-6-15-8-5-9-17-14-21-18(13-20(15)17)12-11-16-7-3-4-10-19(16)21/h3-5,7-14H,2,6H2,1H3 |
InChIキー |
MUVMFAXETLUFCG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


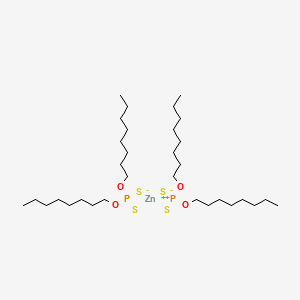
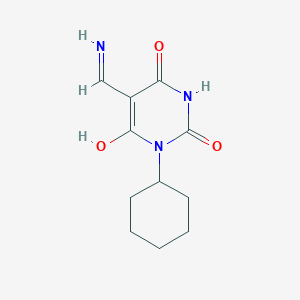
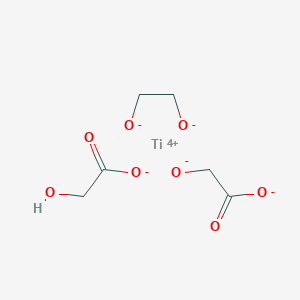

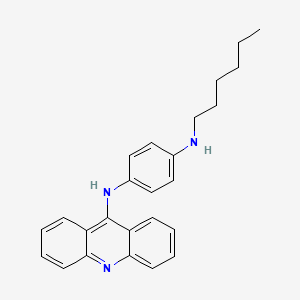
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
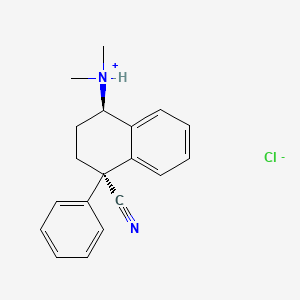

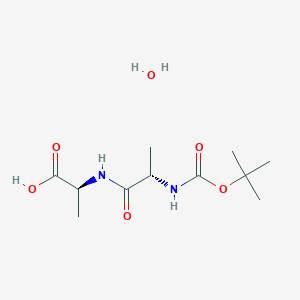
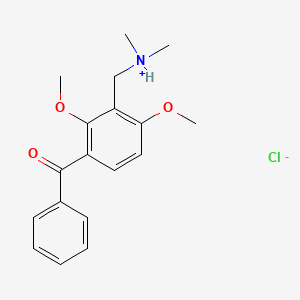
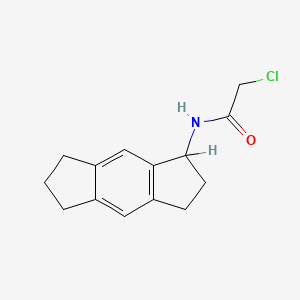
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
